

Understanding the Anticonvulsant Properties of SNAP-5114: A Technical Guide

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Compound of Interest

Compound Name: SNAP 5114

Cat. No.: B1229028

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticonvulsant properties of SNAP-5114, a selective inhibitor of the γ -aminobutyric acid (GABA) transporters GAT-2 and GAT-3. By elucidating its mechanism of action, summarizing key quantitative data, and detailing experimental methodologies, this document serves as a comprehensive resource for professionals in the field of neuroscience and drug development.

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

SNAP-5114 exerts its anticonvulsant effects by modulating the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). It selectively inhibits the GAT-2 and GAT-3 transporters, which are responsible for the reuptake of GABA from the synaptic cleft and extrasynaptic space, particularly into astrocytes.^{[1][2]} This inhibition leads to an accumulation of extracellular GABA, thereby enhancing the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).^{[3][4]} The resulting increase in inhibitory signaling helps to counterbalance neuronal hyperexcitability, a hallmark of seizures.

Recent structural studies have revealed that SNAP-5114 functions as a noncompetitive inhibitor of GAT-3.^[5] It binds to the orthosteric substrate-binding pocket of the transporter in its inward-open conformation, effectively locking it and preventing the transport of GABA.^[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory potency and anticonvulsant efficacy of SNAP-5114.

Table 1: Inhibitory Potency (IC50) of SNAP-5114 on GABA Transporters

Transporter Subtype	IC50 (μM)	Species/Cell Line	Reference
hGAT-3	5	Human (cloned)	
rGAT-2	21	Rat (cloned)	
hGAT-1	388	Human (cloned)	
BGT-1	140	-	[6]
mGAT1	- (pIC50 = 4.07)	Mouse (HEK-293)	[3]
mGAT2	- (56% inhibition)	Mouse (HEK-293)	[3]
mGAT3	- (pIC50 = 5.29)	Mouse (HEK-293)	[3]
mGAT4	- (pIC50 = 5.71)	Mouse (HEK-293)	[3]

Table 2: Anticonvulsant Efficacy of SNAP-5114

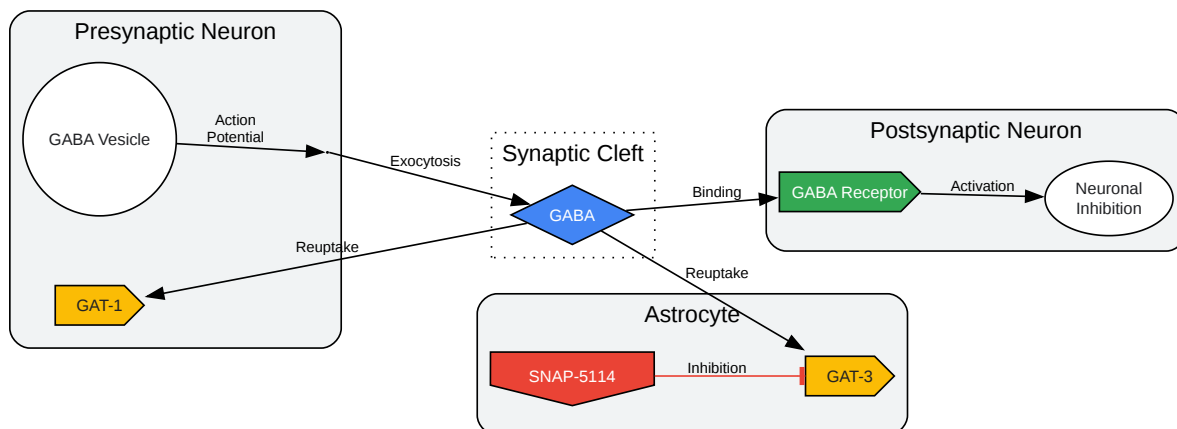
Seizure Model	Animal Model	Endpoint	ED50	Reference
Sound-induced convulsions	DBA/2 mice	Inhibition of tonic-clonic seizures	110 μmol/kg	[3]
Maximal electroshock	Juvenile rats	Inhibition of tonic hindlimb extension	-	[3]

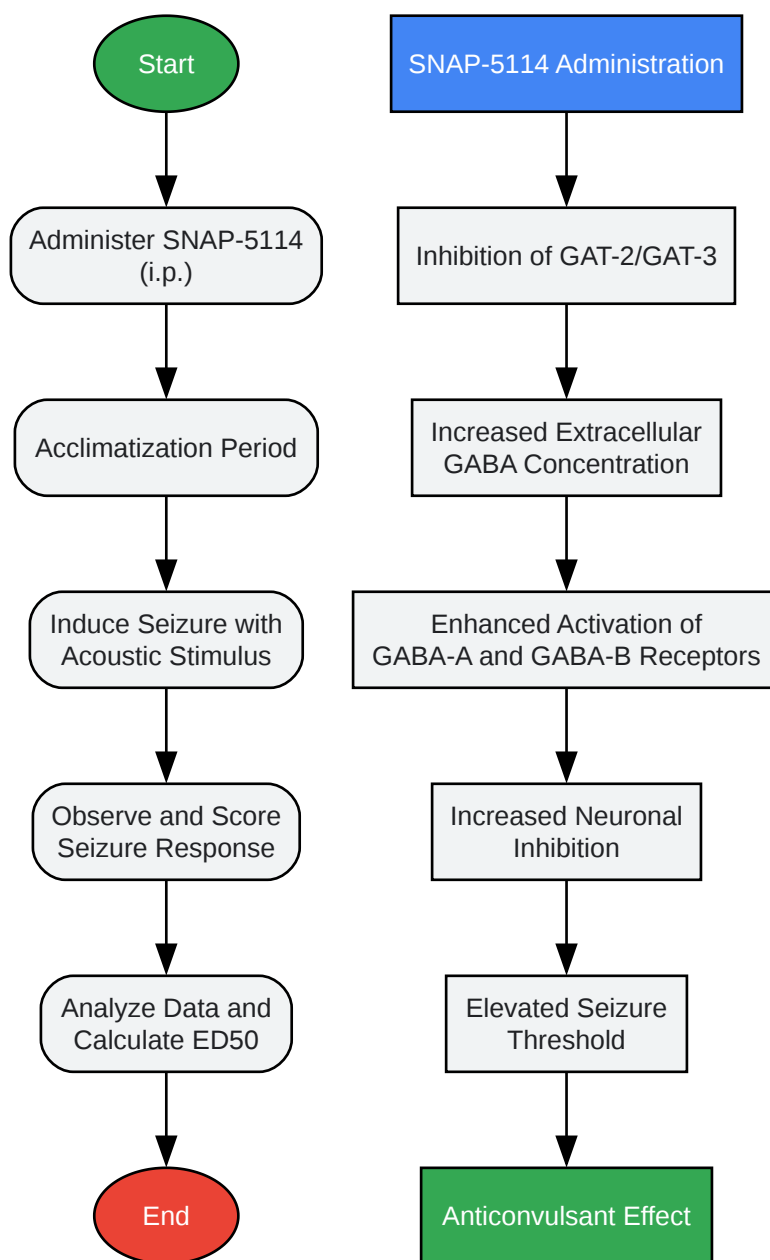
Table 3: Effect of SNAP-5114 on Extracellular GABA Levels

Brain Region	Experimental Condition	% Increase in GABA	Reference
Thalamus	Systemic administration (100 µM)	247%	[3]
Hippocampus	Co-perfusion with GAT-1 inhibitor (NNC-711)	Synergistic increase	[7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by SNAP-5114.





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